1-(3-Methoxyphenyl)hexan-1-one
Overview
Description
1-(3-Methoxyphenyl)hexan-1-one is a useful research compound. Its molecular formula is C13H18O2 and its molecular weight is 206.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anti-Leukemic Properties : DIF-3, a dechlorinated form of DIF-1 which is structurally similar to 1-(3-Methoxyphenyl)hexan-1-one, has been identified as a potent anti-leukemic agent. It demonstrated significant inhibitory effects on DNA synthesis, cell growth, and erythroid differentiation in human leukemia K562 cells (Kubohara, 1999).
Chemical Reactivity : The compound 1,3-Bis(4-methoxyphenyl)cyclohexane-1,3-diyl cation radical, which bears a resemblance to 1-(3-Methoxyphenyl)hexan-1-one, exhibits divergent reactivity under different electron-transfer conditions. This research highlights the compound's potential in synthetic organic chemistry (Ikeda, Hoshi, & Miyashi, 2001).
Analgesic Development : Analogues of 1-(3-Methoxyphenyl)hexan-1-one, such as 1-aryl-3-azabicyclo[3.1.0]hexanes, have been synthesized and evaluated for their analgesic properties. The study found that certain analogues, like Bicifadine, showed significant non-narcotic analgesic potency, suggesting their potential in pain management (Epstein et al., 1981).
Liquid Crystals and Materials Science : The compound 1-(2-Methoxyphenyl)-2-[2-methyl-5-(1,3-dioxolane)-3-thienyl]perfluorocyclopentene, which is structurally related to 1-(3-Methoxyphenyl)hexan-1-one, was synthesized and its photochromic properties were studied. This compound demonstrated potential as an optical recording material due to its reversible photochromism (Ding et al., 2013).
Photophysics and Sensing Applications : The fluorescence properties of 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, a compound related to 1-(3-Methoxyphenyl)hexan-1-one, were explored for developing new fluorogenic sensors. The compound showed a significant fluorescence response in protic environments, indicating its potential in sensing applications (Uchiyama et al., 2006).
properties
IUPAC Name |
1-(3-methoxyphenyl)hexan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-3-4-5-9-13(14)11-7-6-8-12(10-11)15-2/h6-8,10H,3-5,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIFZXMIPGLEPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=CC(=CC=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)hexan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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